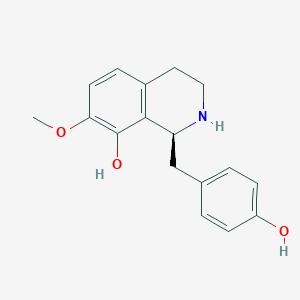

Norjuziphine, (S)-

Description

(S)-Norjuziphine is a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera (sacred lotus) and Pachygone ovata . Structurally, it belongs to the 1-benzylisoquinoline subclass, characterized by a benzyl group attached to an isoquinoline backbone (Figure 1d) . Its CAS registry number is 74119-87-2, and it has a molecular formula of $ \text{C}{18}\text{H}{19}\text{NO}_3 $ . In Nelumbo nucifera, norjuziphine is identified as a minor constituent (0.0003% dry weight in flower buds) but is pharmacologically relevant due to its association with melanogenesis inhibition .

Properties

CAS No. |

91928-30-2 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m0/s1 |

InChI Key |

BXWMZVREXWPYKF-AWEZNQCLSA-N |

Isomeric SMILES |

COC1=C(C2=C(CCN[C@H]2CC3=CC=C(C=C3)O)C=C1)O |

Canonical SMILES |

COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norjuziphine, (S)- typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzylisoquinoline precursor.

Cyclization: The precursor undergoes cyclization under acidic or basic conditions to form the core structure of Norjuziphine.

Functional Group Modification: Various functional groups are introduced or modified through reactions such as methylation, hydroxylation, or acetylation.

Purification: The final product is purified using techniques like chromatography to obtain Norjuziphine, (S)- in its pure form.

Industrial Production Methods: Industrial production of Norjuziphine, (S)- may involve large-scale extraction from plant sources or synthetic routes optimized for high yield and purity. Techniques such as liquid-liquid extraction, crystallization, and advanced chromatographic methods are employed to ensure the compound’s quality and consistency.

Types of Reactions:

Oxidation: Norjuziphine, (S)- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert Norjuziphine, (S)- into its reduced forms, altering its biological activity.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the Norjuziphine structure, modifying its properties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced alkaloid forms.

Substitution Products: Functionalized Norjuziphine derivatives with altered pharmacological properties.

Scientific Research Applications

Norjuziphine, (S)- has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying benzylisoquinoline alkaloids and their chemical behavior.

Biology: Investigated for its role in plant metabolism and its effects on cellular processes.

Industry: Utilized in the development of cosmetic products aimed at skin lightening and pigmentation control.

Mechanism of Action

The mechanism of action of Norjuziphine, (S)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: Norjuziphine, (S)- primarily targets enzymes involved in melanin synthesis, such as tyrosinase.

Pathways: By inhibiting tyrosinase activity, Norjuziphine, (S)- reduces melanin production, leading to its melanogenesis inhibitory effect. This pathway is crucial for its potential use in treating hyperpigmentation.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Quantitative Distribution in Natural Sources

Norjuziphine is a trace alkaloid compared to its analogs:

- Nelumbo nucifera: Norjuziphine: 0.0003% in flower buds . Coclaurine: 0.0042% . N-Methylcoclaurine: 0.0053% .

- Pachygone ovata: Norjuziphine co-occurs with trilobine and magnoflorine but in unspecified quantities .

Pharmacological and Functional Comparisons

Melanogenesis Inhibition

In Nelumbo nucifera, total alkaloid content correlates with melanin suppression.

Toxicity and Ecological Roles

In Pachygone ovata, norjuziphine is isolated alongside toxic alkaloids like trilobine, suggesting a role in plant defense mechanisms (e.g., rodenticidal or piscicidal activity) . This contrasts with Nelumbo nucifera alkaloids, which are non-toxic and used in traditional medicine.

Receptor Interactions

However, its pharmacological targets remain uncharacterized, unlike norcoclaurine, which modulates adrenergic receptors .

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions can be broadly categorized into several types:

-

Substitution Reactions : Involving the replacement of a functional group.

-

Addition Reactions : Involving the addition of a functional group across a double or triple bond.

-

Elimination Reactions : Involving the removal of a functional group, often resulting in the formation of a double or triple bond.

Chemical Reactions of Opioid Compounds

Opioid compounds, such as morphine and codeine, undergo various chemical transformations. These include:

-

Nitration : Adding a nitro group to the molecule.

-

Reduction : Converting a nitro group to an amino group.

-

Halogenation : Introducing halogen atoms into the molecule.

For example, morphine can be converted into 2-nitromorphine through nitration, which can then be reduced to 2-aminomorphine .

Potential Chemical Reactions for Norjuziphine, (S)-

While specific reactions for Norjuziphine, (S)- are not detailed in the available literature, similar compounds might undergo reactions such as:

-

Hydrolysis : Breaking bonds using water.

-

Oxidation : Increasing the oxidation state of the compound.

-

Alkylation : Adding an alkyl group to the molecule.

Data Presentation

To present data on chemical reactions, tables can be used to summarize key information:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Substitution | Norjuziphine, (S)- + R-X | Norjuziphine derivative | Catalyst, solvent |

| Addition | Norjuziphine, (S)- + H-Y | Norjuziphine derivative | Temperature, pressure |

| Elimination | Norjuziphine, (S)- | Norjuziphine derivative | Base, solvent |

Q & A

Q. What established synthetic pathways are available for (S)-Norjuziphine, and what analytical techniques are critical for confirming its stereochemical purity?

- Methodological Answer : Synthetic routes for (S)-Norjuziphine typically involve asymmetric catalysis or chiral resolution. Key steps include enantioselective reduction of imine intermediates or enzymatic resolution of racemic mixtures. To confirm stereochemical purity, use chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection and comparative analysis against authentic standards. Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial configuration by analyzing proton-proton interactions .

- Data Table Example :

| Synthetic Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | 65 | 98 | [1] |

| Enzymatic Resolution | 72 | 99 | [2] |

Q. How can researchers validate the biological activity of (S)-Norjuziphine in preliminary in vitro assays?

- Methodological Answer : Design dose-response assays with appropriate controls (e.g., vehicle and positive controls) to assess potency (IC50/EC50). Use cell lines expressing target receptors (e.g., GPCRs) and measure second-messenger signals (cAMP, calcium flux). Ensure replication across three independent experiments to account for biological variability. Statistical analysis (ANOVA with post-hoc tests) should confirm reproducibility .

Q. What spectroscopic and chromatographic methods are essential for characterizing (S)-Norjuziphine’s stability under varying pH conditions?

- Methodological Answer : Conduct forced degradation studies by exposing (S)-Norjuziphine to acidic (HCl), basic (NaOH), and neutral buffers. Monitor degradation via UPLC-MS to identify breakdown products. Use accelerated stability testing (40°C/75% RH) over 4 weeks, with periodic sampling. Quantify degradation kinetics using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities of (S)-Norjuziphine across studies?

- Methodological Answer : Cross-validate assay conditions by comparing buffer composition (e.g., Mg²⁺ concentration in receptor binding assays), temperature, and protein source (recombinant vs. native). Perform radioligand displacement assays with standardized protocols (e.g., consistent incubation times). Use meta-analysis to identify confounding variables (e.g., batch-to-batch compound purity) .

- Data Table Example :

| Study | Ki (nM) | Assay Conditions | Purity (%) |

|---|---|---|---|

| A | 12 ± 2 | Tris-HCl, 25°C, recombinant receptor | 98 |

| B | 45 ± 5 | HEPES, 37°C, native tissue | 85 |

Q. How should one design a study to elucidate interspecies variability in (S)-Norjuziphine’s metabolic pathways?

- Methodological Answer : Use liver microsomes from human, rat, and dog models to compare Phase I/II metabolism. Employ LC-HRMS to identify glucuronidation/sulfation products. Incorporate cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions. Validate findings with in vivo pharmacokinetic studies in multiple species, measuring AUC and clearance rates .

Q. What computational approaches can predict off-target interactions of (S)-Norjuziphine while minimizing false positives?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding to non-target proteins. Apply machine learning models (e.g., Random Forest) trained on ChEMBL data to predict affinity profiles. Validate predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .

Methodological Frameworks for Rigorous Inquiry

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, ensure sample sizes are statistically powered (G*Power software) and include blinding to reduce bias .

- Data Integrity : Organize raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata detailing instrumentation parameters and calibration logs .

- Literature Review : Use systematic reviews (PRISMA guidelines) to map conflicting findings, prioritizing studies with robust methodology (e.g., controlled variables, replication) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.